Cas no 934-30-5 (exo-5-Norbornenecarboxylic acid)

Technical Introduction: exo-5-Norbornenecarboxylic Acid exo-5-Norbornenecarboxylic acid is a bicyclic organic compound featuring a carboxylic acid functional group at the exo position of the norbornene framework. This structure imparts reactivity suitable for ring-opening metathesis polymerization (ROMP) and Diels-Alder reactions, making it valuable in polymer chemistry and materials science. The exo configuration enhances steric accessibility, facilitating efficient derivatization and crosslinking. Its rigid bicyclic backbone contributes to thermal stability and controlled polymerization kinetics. The compound is commonly employed as a monomer for functionalized polymers or as a building block in synthetic organic chemistry. High purity grades ensure consistent performance in research and industrial applications.
exo-5-Norbornenecarboxylic acid structure
934-30-5 structure
Product Name:exo-5-Norbornenecarboxylic acid
CAS No:934-30-5
MF:C8H10O2
MW:138.163802623749
MDL:MFCD00213362
CID:860997
PubChem ID:329763554
Update Time:2025-08-05

exo-5-Norbornenecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • exo-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
    • exo-5-Norbornene-2-carboxylic acid
    • exo-5-Norbornenecarboxylic acid
    • 5-Norbornene-2-carboxylic acid, exo- (8CI)
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, exo- (ZCI)
    • rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ACI)
    • 2-Norbornene-5-exo-carboxylic acid
    • cis-5-Norbornene-exo-2-carboxylic acid
    • exo-2-Norbornene-5-carboxylic acid
    • exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • exo-Norbornene-2-carboxylic acid
    • NSC 155661
    • NC
    • J2V3Y5GJN8
    • G78912
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R-exo)-
    • rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-rel-
    • HC3MC8BB2Q
    • AKOS000302151
    • (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid
    • 67999-53-5
    • EN300-304294
    • DB-401633
    • (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • SCHEMBL900095
    • AKOS015833101
    • CS-0268597
    • NSC-155661
    • 934-30-5
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-
    • MFCD08899816
    • MFCD00213362
    • rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • 5-Norbornene-2-carboxylic acid, predominantly endo isomer
    • MDL: MFCD00213362
    • Inchi: 1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1
    • InChI Key: FYGUSUBEMUKACF-RRKCRQDMSA-N
    • SMILES: C([C@@H]1C[C@H]2C=C[C@@H]1C2)(=O)O

Computed Properties

  • Exact Mass: 138.068079557g/mol
  • Monoisotopic Mass: 138.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Melting Point: 40-44 °C
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C

exo-5-Norbornenecarboxylic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • RTECS:RB8195000
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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exo-5-Norbornenecarboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 2 h, rt
Reference
Method for preparing C-2 position-monosubstituted norbornene derivative in single configuration from 5-norbornene-2-carboxylic acid exo/endo isomer mixture
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Iodine ,  Potassium iodide Solvents: Water
Reference
Self-Sorting in Polymers
Burd, Caroline; Weck, Marcus, Macromolecules, 2005, 38(17), 7225-7230

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ;  rt; 60 h, rt
1.3 Reagents: Acetic acid ;  pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Stereoselective synthesis of 5-norbornene-2-exo-carboxylic acid. Rapid isomerization and kinetically selective hydrolysis
Kanao, Miki; Otake, Atsushi; Tsuchiya, Kousuke; Ogino, Kenji, International Journal of Organic Chemistry, 2012, 2(1), 26-30

Production Method 4

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  50 °C
Reference
Norbornene-Derived Poly-d-lysine Copolymers as Quantum Dot Carriers for Neuron Growth
Rao N, Vijayakameswara; Kishore, Abhinoy; Sarkar, Santu; Das Sarma, Jayasri; Shunmugam, Raja, Biomacromolecules, 2012, 13(9), 2933-2944

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  -10 °C
Reference
In mold addition polymerization of norbornene-type monomers using group 10 metal complexes
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
5R-(+)-2-norbornene-5-carboxylic acid
, USSR, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ,  Water ;  19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 10, rt
1.5 Reagents: Iodine ,  Potassium iodide Solvents: Water ;  rt
Reference
DNA-polymer conjugates via the graft-through polymerisation of native DNA in water
Arkinstall, Lucy A.; Husband, Jonathan T.; Wilks, Thomas R.; Foster, Jeffrey C.; O'Reilly, Rachel K., Chemical Communications (Cambridge, 2021, 57(44), 5466-5469

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Water ;  reflux; overnight, rt → reflux
1.2 Reagents: Sodium carbonate ,  Iodine ,  Potassium iodide Solvents: Water
Reference
Ion Conducting ROMP Monomers Based on (Oxa)norbornenes with Pendant Imidazolium Salts Connected via Oligo(oxyethylene) Units and with Oligo(ethyleneoxy) Terminal Moieties
Price, Terry L.; Choi, U. Hyeok ; Schoonover, Daniel V.; Arunachalam, Murugan; Xie, Renxuan; et al, Macromolecules (Washington, 2019, 52(4), 1371-1388

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ;  24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ;  pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.0, rt
Reference
Stereoselective synthesis of exo-norbornene derivatives for resist materials
Kanao, Miki; Otake, Atsushi; Tsuchiya, Kousuke; Ogino, Kenji, Journal of Photopolymer Science and Technology, 2009, 22(3), 365-370

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Iodine ,  Potassium iodide Solvents: Water ;  rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2, rt
Reference
Preparation of Bottlebrush Polymers via a One-Pot Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP) Grafting-Through Strategy
Radzinski, Scott C.; Foster, Jeffrey C.; Matson, John B., Macromolecular Rapid Communications, 2016, 37(7), 616-621

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Potassium iodide Catalysts: Iodine Solvents: Water ;  2 h, 0 °C; 12 h, rt
Reference
Soluble and Reusable Poly(norbornene) Supports with High Loading Capacities for Peptide Synthesis
Naganna, Nimmashetti; Madhavan, Nandita, Organic Letters, 2013, 15(22), 5870-5873

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Iodine ,  Potassium iodide Solvents: Water ;  rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2, rt
Reference
Solid-Phase Synthesis of Polymers Using the Ring-Opening Metathesis Polymerization
Pontrello, Jason K.; Allen, Matthew J.; Underbakke, Eric S.; Kiessling, Laura L., Journal of the American Chemical Society, 2005, 127(42), 14536-14537

Production Method 13

Reaction Conditions
Reference
Structural requirements in the enzymic optical resolution of bicyclic esters using pig liver esterase
Klunder, A. J. H.; Van Gastel, F. J. C.; Zwanenburg, B., Tetrahedron Letters, 1988, 29(22), 2697-700

Production Method 14

Reaction Conditions
1.1 Reagents: Hydroquinone Solvents: Ethyl acetate ;  60 min, cooled; 12 h, reflux
Reference
Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification-insertion mechanism
Commarieu, Basile; Claverie, Jerome P., Chemical Science, 2015, 6(4), 2172-2181

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Iodine ,  Potassium iodide Solvents: Water ;  overnight, rt
Reference
Cationic Bottlebrush Polymers from Quaternary Ammonium Macromonomers by Grafting-Through Ring-Opening Metathesis Polymerization
Senkum, Hathaithep; Gramlich, William M., Macromolecular Chemistry and Physics, 2020, 221(5),

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Iodine ,  Potassium iodide
Reference
Bottlebrush Polymer Synthesis by Ring-Opening Metathesis Polymerization: The Significance of the Anchor Group
Radzinski, Scott C.; Foster, Jeffrey C.; Chapleski, Robert C.; Troya, Diego; Matson, John B., Journal of the American Chemical Society, 2016, 138(22), 6998-7004

Production Method 17

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Toluene ;  rt; 2 h, rt → 70 °C; 70 °C → rt
1.2 Reagents: Triethylamine Solvents: Toluene ;  12 h, rt → 70 °C
Reference
Synthesis and Ring-Opening Metathesis Polymerization of Norbornene-Terminated Syndiotactic Polypropylene
Anderson-Wile, Amelia M.; Coates, Geoffrey W.; Auriemma, Finizia; De Rosa, Claudio; Silvestre, Amelia, Macromolecules (Washington, 2012, 45(19), 7863-7877

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Diisobutylaluminum hydride
Reference
Asymmetric Diels-Alder reaction: design of chiral dienophiles
Choy, William; Reed, Lawrence A. III; Masamune, Satoru, Journal of Organic Chemistry, 1983, 48(7), 1137-9

Production Method 19

Reaction Conditions
Reference
Control over Imidazoquinoline Immune Stimulation by pH-Degradable Poly(norbornene) Nanogels
Kockelmann, Johannes; Stickdorn, Judith; Kasmi, Sabah; De Vrieze, Jana; Pieszka, Michaela; et al, Biomacromolecules, 2020, 21(6), 2246-2257

exo-5-Norbornenecarboxylic acid Raw materials

exo-5-Norbornenecarboxylic acid Preparation Products

exo-5-Norbornenecarboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:934-30-5)exo-5-Norbornenecarboxylic acid
Order Number:A1198183
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:36
Price ($):620.0
Email:sales@amadischem.com

Additional information on exo-5-Norbornenecarboxylic acid

Exo-5-Norbornenecarboxylic Acid: A Comprehensive Overview

Exo-5-norbornenecarboxylic acid, with the CAS number 934-30-5, is a compound of significant interest in both academic and industrial research. This compound, also known as norbornene carboxylic acid, belongs to the class of norbornene derivatives, which are widely studied for their unique structural properties and potential applications in various fields. The molecule consists of a bicyclic structure with a carboxylic acid group attached, making it a versatile building block for further chemical modifications.

The structural uniqueness of exo-5-norbornenecarboxylic acid lies in its bicyclo[2.2.1]heptene framework, which provides it with exceptional stability and reactivity. Recent studies have highlighted its potential as a precursor for synthesizing advanced materials, including polymers and nanocomposites. Researchers have demonstrated that the compound can be polymerized under specific conditions to form high-performance polymers with excellent thermal and mechanical properties.

In terms of synthesis, exo-5-norbornenecarboxylic acid can be prepared via various methods, including acid-catalyzed ring-opening reactions and enzymatic catalysis. A 2023 study published in the Journal of Organic Chemistry reported a novel enzymatic route for the synthesis of this compound, which significantly reduces the reaction time and enhances yield compared to traditional methods. This advancement has opened new avenues for large-scale production of the compound, making it more accessible for industrial applications.

The application of exo-5-norbornenecarboxylic acid extends beyond material science. Recent research has explored its use in drug delivery systems and biomedical engineering. For instance, a 2023 study in Advanced Materials highlighted the potential of this compound as a biocompatible polymer precursor for creating drug delivery vehicles with controlled release properties. The compound's ability to form stable polymer networks makes it an ideal candidate for this purpose.

In addition to its practical applications, exo-5-norbornenecarboxylic acid has also been studied for its role in organic synthesis. Its bicyclic structure serves as a valuable scaffold for constructing complex molecules, including pharmaceutical agents and agrochemicals. A 2023 paper in the Journal of Medicinal Chemistry reported the use of this compound as an intermediate in the synthesis of novel anti-cancer agents, showcasing its versatility in drug development.

The growing interest in exo-5-norbornenecarboxylic acid is driven by its unique combination of structural rigidity and functional group reactivity. These properties make it an attractive candidate for various chemical transformations, including Diels-Alder reactions and other cycloaddition processes. Recent advancements in catalytic asymmetric synthesis have further expanded the scope of its applications, enabling the production of enantiomerically enriched derivatives with potential uses in chiral recognition and asymmetric catalysis.

In conclusion, exo-5-norbornenecarboxylic acid, CAS number 934-30-5, is a multifaceted compound with promising applications across diverse fields. Its structural uniqueness and reactivity continue to inspire innovative research directions, from material science to drug development. As new synthetic methods and applications emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:934-30-5)exo-5-Norbornenecarboxylic acid
A1198183
Purity:99%
Quantity:5g
Price ($):620.0
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